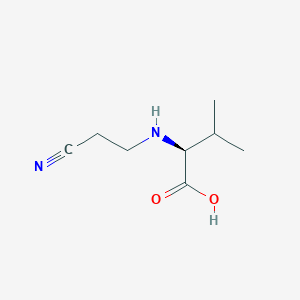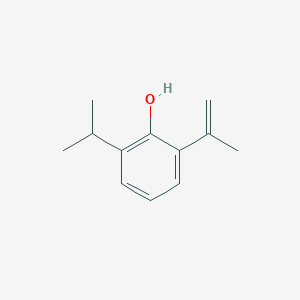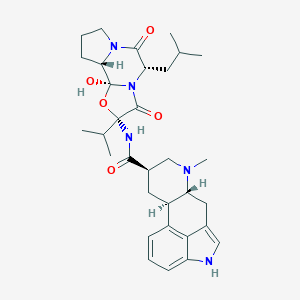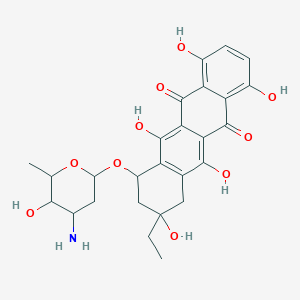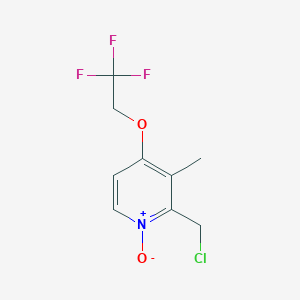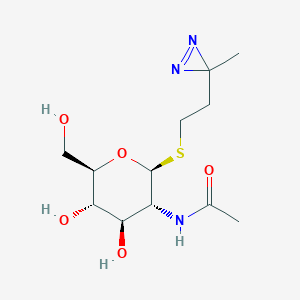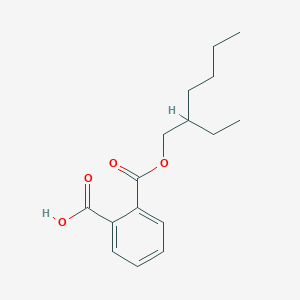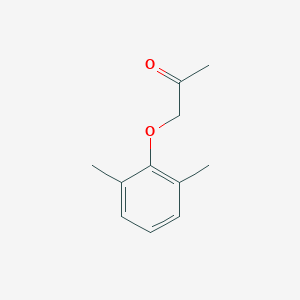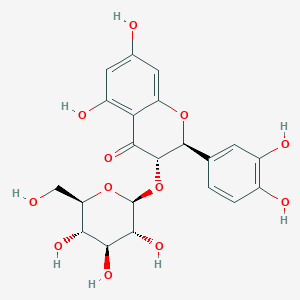
2,4,5-Trimethylphenyl azide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,5-Trimethylphenyl azide (TMPA) is a chemical compound that has gained significant attention in scientific research due to its unique properties. TPA is a colorless, crystalline solid that is soluble in organic solvents such as dichloromethane and ethanol. The compound is widely used in organic synthesis, photochemistry, and material science due to its ability to undergo photochemical reactions and generate highly reactive intermediates.
Mecanismo De Acción
The mechanism of action of TPA involves the formation of highly reactive intermediates such as nitrene and carbene. These intermediates can undergo various reactions such as insertion, addition, and cycloaddition reactions. The photochemical reaction of TPA with alkenes and alkynes leads to the formation of nitrene and carbene intermediates, which can undergo insertion reactions with C-H, N-H, and O-H bonds.
Biochemical and Physiological Effects
2,4,5-Trimethylphenyl azide has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the nervous system. This inhibition leads to an increase in the levels of acetylcholine, which can lead to various physiological effects such as increased heart rate, muscle contractions, and respiratory rate.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using TPA in lab experiments include its ability to undergo photochemical reactions and generate highly reactive intermediates. This property makes TPA a versatile reagent that can be used in various organic synthesis reactions. The limitations of using TPA include its toxicity and the potential hazards associated with handling the compound. TPA is a highly explosive compound that can lead to serious accidents if not handled properly.
Direcciones Futuras
There are several future directions that can be explored in the field of TPA research. One potential direction is the development of new synthetic methods for TPA that are more efficient and environmentally friendly. Another direction is the exploration of new photochemical reactions that can be carried out using TPA. Additionally, the use of TPA in material science and nanotechnology can also be explored further. Overall, the unique properties of TPA make it a promising compound for future research in various fields of science.
Métodos De Síntesis
The synthesis of TPA involves the reaction between 2,4,5-trimethylphenylamine and sodium azide. The reaction is carried out in anhydrous conditions using a polar solvent such as DMF or DMSO. The resulting TPA is purified using column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
2,4,5-Trimethylphenyl azide has been extensively used in scientific research due to its unique photochemical properties. The compound is widely used in the synthesis of various organic compounds such as carboxylic acids, esters, and amides. The photochemical reaction of TPA with alkenes and alkynes leads to the formation of highly reactive intermediates such as nitrene and carbene. These intermediates can be used to generate various functional groups in organic molecules.
Propiedades
Número CAS |
147647-81-2 |
|---|---|
Nombre del producto |
2,4,5-Trimethylphenyl azide |
Fórmula molecular |
C9H11N3 |
Peso molecular |
161.2 g/mol |
Nombre IUPAC |
1-azido-2,4,5-trimethylbenzene |
InChI |
InChI=1S/C9H11N3/c1-6-4-8(3)9(11-12-10)5-7(6)2/h4-5H,1-3H3 |
Clave InChI |
XSWJOFIQEHNEND-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C)N=[N+]=[N-])C |
SMILES canónico |
CC1=CC(=C(C=C1C)N=[N+]=[N-])C |
Otros números CAS |
147647-81-2 |
Sinónimos |
2,4,5-Trimethylphenyl azide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




